2,2-Difluoro-dimorpholino-malondiamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-dimorpholino-malondiamide is a chemical compound with the molecular formula C11H20F2N4O4 and a molecular weight of 310.2977064 It is characterized by the presence of two fluorine atoms and two morpholino groups attached to a malondiamide core
Preparation Methods
The synthesis of 2,2-Difluoro-dimorpholino-malondiamide typically involves the reaction of malondiamide with fluorinating agents and morpholine under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally, the process involves:
Fluorination: Introduction of fluorine atoms to the malondiamide core using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Morpholine Addition: Reaction of the fluorinated malondiamide with morpholine to form the final product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2,2-Difluoro-dimorpholino-malondiamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2,2-Difluoro-dimorpholino-malondiamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-dimorpholino-malondiamide involves its interaction with specific molecular targets and pathways. The fluorine atoms and morpholino groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
2,2-Difluoro-dimorpholino-malondiamide can be compared with other similar compounds, such as:
2,2-Difluoro-malonamide: Lacks the morpholino groups, resulting in different chemical properties and reactivity.
Dimorpholino-malonamide: Lacks the fluorine atoms, affecting its interactions and applications.
2,2-Difluoro-dimorpholino-acetamide: Similar structure but with an acetamide core instead of malondiamide, leading to different reactivity and applications.
Properties
IUPAC Name |
2,2-difluoro-1,3-dimorpholin-4-ylpropane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F2N2O4/c12-11(13,9(16)14-1-5-18-6-2-14)10(17)15-3-7-19-8-4-15/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWDMQMZKLXMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C(=O)N2CCOCC2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.